molecular formula C10H12N2 B8585304 3-(2-Amino-propyl)-benzonitrile

3-(2-Amino-propyl)-benzonitrile

Cat. No.: B8585304
M. Wt: 160.22 g/mol
InChI Key: DLAICHCEMPCHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-propyl)-benzonitrile is a synthetic organic compound that features both a benzonitrile core and a flexible 2-aminopropyl side chain. This structure makes it a valuable, multifunctional intermediate in medicinal chemistry and drug discovery research. The electron-withdrawing nitrile group (-CN) attached to the aromatic ring is a known key precursor in the synthesis of various heterocycles and is commonly used in the preparation of compounds like benzoguanamine . The primary amine on the propyl chain serves as an excellent handle for further molecular diversification, allowing researchers to create amide bonds or secondary amines, or to incorporate the structure into larger, more complex molecules . As part of the benzonitrile family, this compound shares characteristics with other derivatives which are frequently employed as intermediates in the development of active pharmaceutical ingredients (APIs) . Its potential applications span across multiple research areas, including the synthesis of novel chemical entities for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(2-aminopropyl)benzonitrile

InChI

InChI=1S/C10H12N2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6,8H,5,12H2,1H3

InChI Key

DLAICHCEMPCHOX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C#N)N

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 3 2 Amino Propyl Benzonitrile

Established Reaction Pathways for the Aminopropyl-Benzonitrile Moiety

The formation of the 3-(2-Amino-propyl)-benzonitrile structure relies on established and versatile reaction pathways in organic chemistry. These strategies involve either forming the amine via reductive processes, introducing the nitrile group onto a pre-existing aminopropylbenzene, or building the aminoalkyl chain on a benzonitrile (B105546) starting material.

Reductive Amination Approaches

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This two-step process first involves the nucleophilic addition of an amine to a carbonyl compound to form an imine, which is then subsequently reduced to an amine. libretexts.org For the synthesis of this compound, this would typically involve the reaction of 3-acetylbenzonitrile (B155718) with ammonia (B1221849) to form an intermediate imine, followed by reduction.

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing aldehydes and ketones, more specialized reagents are often preferred for reductive amination to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Commonly used agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The versatility of this method allows for the installation of various alkyl groups onto an amine. masterorganicchemistry.com

Recent advancements have explored various catalytic systems to improve the efficiency and sustainability of reductive amination. These include the use of nickel nanoparticles for transfer hydrogenation with isopropanol (B130326) and amorphous Cobalt particles with H₂ gas. uni-bayreuth.deorganic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Use
Sodium Borohydride NaBH₄ General reduction of aldehydes and ketones
Sodium Cyanoborohydride NaBH₃CN Selective reduction of imines

Nitrile Group Introduction on Substituted Aminopropylbenzenes

An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized aminopropylbenzene scaffold. A common method for this transformation is the Sandmeyer reaction, where a primary aromatic amine is diazotized with nitrous acid, and the resulting diazonium salt is treated with a copper(I) cyanide salt to yield the corresponding nitrile.

Another approach involves the direct cyanation of a halo-substituted aminopropylbenzene. For instance, a chloro-substituted precursor can undergo a Cl/CN exchange reaction. This process is often catalyzed by a copper(I) salt, and the reaction can be accelerated by the use of a complexing agent, such as pyridine (B92270) or its derivatives. google.com These nitrogen-containing, electron-donating compounds help to facilitate the exchange reaction while suppressing potential side reactions. google.com The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. google.com

Aminoalkyl Chain Construction on Benzonitrile Scaffolds

This approach builds the desired amino-propyl side chain directly onto a benzonitrile core. A prominent method is the nucleophilic substitution reaction between a halobenzonitrile and an appropriate amine. For instance, 3-bromobenzonitrile (B1265711) can be reacted with 2-aminopropane to yield this compound. smolecule.com

These reactions are generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base like potassium carbonate or sodium hydride. smolecule.com The reaction between 3-bromobenzonitrile and 2-aminopropane in DMF at temperatures between 80–100°C has been reported to provide the target compound in yields of 65–78%. smolecule.com Similarly, 4-fluorobenzonitrile (B33359) has been reacted with 2-hydroxypropylamine at 100°C to produce the corresponding substituted benzonitrile. prepchem.com

Advanced Synthetic Techniques and Reaction Conditions

Catalytic Systems for Aminopropyl-Benzonitrile Synthesis

Various catalytic systems have been developed to facilitate the key transformations in the synthesis of this compound, particularly for the reductive amination step. These catalysts offer milder reaction conditions and improved selectivity.

For reductive amination, Cp*Ir complexes with a 2-picolinamide moiety have been shown to effectively catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Another approach utilizes a bimetallic Co/Sc catalyst that is capable of mediating both borrowing hydrogen and reductive amination reactions, allowing for the synthesis of amines from alcohols or aldehydes and ketones. uni-bayreuth.de Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, in the presence of a silane (B1218182) like Ph₂SiH₂, are also efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org

Table 2: Catalytic Systems for Reductive Amination

Catalyst System Reactants Key Features
Cp*Ir complexes Ketones, Ammonium formate Direct reductive amination under transfer hydrogenation conditions. organic-chemistry.org
Co/Sc bimetallic catalyst Alcohols/Aldehydes/Ketones, Ammonia, H₂ Mediates both borrowing hydrogen and reductive amination. uni-bayreuth.de

Homogeneous catalysis plays a crucial role in the development of efficient and selective synthetic methods. In the context of synthesizing molecules with functionalities similar to this compound, organocatalysis has emerged as a powerful tool. For instance, Brønsted acid catalysts have been utilized for the asymmetric transfer hydrogenation of imines, a key step in reductive amination. mpg.de These metal-free catalysts offer an alternative to traditional metal-based systems. mpg.de

Furthermore, catalytic asymmetric reductive amination of aldehydes has been achieved via dynamic kinetic resolution using homogeneous catalysts, demonstrating the potential for controlling stereochemistry during the amine synthesis. mpg.de The development of such catalytic systems is pivotal for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical applications.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts offers significant advantages in the synthesis of nitriles like this compound, primarily through simplified separation processes and the potential for catalyst recycling. Research has explored the use of various supported metal catalysts and solid acids to facilitate key reaction steps. For instance, in related nitrile syntheses, iron-based nanoparticles have been shown to be effective. One study reported the use of Fe3O4-CTAB nanoparticles as a competent catalyst for the one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride, achieving a 97.0% yield under optimized conditions. researchgate.net While this specific example does not produce the title compound, the principles of using magnetically separable catalysts to improve reaction work-up are directly applicable.

Regioselective Synthesis Strategies

Regioselectivity is crucial when introducing the 2-aminopropyl group to the benzonitrile ring to ensure the desired 3-position substitution. Traditional methods often rely on the inherent directing effects of the nitrile group, but modern strategies seek more precise control. One approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the 3-position of the benzonitrile ring with 2-aminopropane. For example, the reaction of 3-bromobenzonitrile with 2-aminopropane in a polar aprotic solvent like dimethylformamide (DMF) is a common route. smolecule.com

More advanced regioselective methods are being developed for related structures. For instance, a multicomponent reaction for the synthesis of 3,4,5-trisubstituted 2-aminofurans demonstrated high regioselectivity, which decreased with electron-rich substituents. rsc.org In another example, the regioselective synthesis of imidazo[1,2-a]pyrimidines was achieved through the reaction of unsymmetrical β-diketones with 2-aminopyrimidine, where the reaction pathway was directed by the electrophilicity and steric hindrance of the carbonyl carbons. nih.gov These examples highlight the ongoing efforts to achieve precise control over isomeric outcomes in complex molecules.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. organic-chemistry.org While a specific MCR for the title compound is not prominently documented, the principles of MCRs are highly relevant. For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed for the synthesis of N-substituted 3-cyanopyrroles with high selectivity and yields up to 90%. mdpi.com This demonstrates the potential for MCRs to construct complex nitrile-containing scaffolds. Similarly, a palladium-catalyzed enantioselective three-component reaction has been used to synthesize α-arylglycine derivatives. beilstein-journals.org The development of a tailored MCR for this compound could significantly streamline its production.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production.

Solvent-Free Reaction Methodologies

Solvent-free reactions represent a significant advancement in green chemistry. Mechanochemical methods, such as ball-milling, have been successfully employed for the synthesis of related compounds. For instance, the solvent-free synthesis of 3-(2-aminopropyl)benzonitrile has been achieved by ball-milling 3-bromobenzonitrile with 2-aminopropane and potassium carbonate, resulting in a 75% yield at room temperature. smolecule.com This method eliminates the need for potentially hazardous solvents, reduces waste, and can lead to shorter reaction times.

Aqueous Medium Synthesis

The use of water as a reaction solvent is a key aspect of green chemistry. While many organic reactions are not traditionally performed in water, recent research has focused on developing aqueous synthetic routes. For the synthesis of related amino acid substituted isoquinoline (B145761) derivatives, a metal-free reaction has been developed that proceeds in an aqueous medium. researchgate.net This strategy involves the reaction of unprotected amino acids with 2-(2-oxo-2-aryl/alkylethyl)benzonitrile in an ethanol/water solution. researchgate.net The development of similar aqueous methods for the synthesis of this compound would offer significant environmental benefits.

Reusable Catalytic Systems

The use of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and production costs. In the context of nitrile synthesis, ionic liquids have emerged as promising reusable catalytic systems. researchgate.netrsc.orgnih.gov One study demonstrated a green synthesis of benzonitrile using an ionic liquid that served as a co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.orgnih.gov This ionic liquid could be easily recovered and recycled for subsequent reactions. researchgate.netrsc.orgnih.gov The application of such recyclable catalytic systems to the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Summary of Synthetic Parameters

Synthetic Approach Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
Heterogeneous Catalysis (related)Fe3O4-CTAB NPsDMF80-9097.0 researchgate.net
Nucleophilic Substitution-DMF80-10065-78 smolecule.com
Solvent-Free MechanochemistryPotassium CarbonateNoneRoom Temp75 smolecule.com
Aqueous Medium (related)Potassium CarbonateEthanol/WaterReflux25-90 researchgate.net
Reusable Catalyst (related)Ionic LiquidParaxylene120100 researchgate.netrsc.orgnih.gov

Atom Economy and Efficiency Considerations

The concept of atom economy , developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal, or 100% atom-economical, reaction would see all atoms from the reactants integrated into the final product, with no byproducts. In practice, many traditional synthetic routes fall short of this ideal, generating significant waste.

In the context of producing this compound, various synthetic strategies are employed, each with its own distinct atom economy profile. Two prevalent methods for the synthesis of amines like this compound are the Leuckart reaction and reductive amination.

Industrial-scale production of this compound increasingly prioritizes greener and more efficient synthetic routes. Innovations in this area include the use of continuous flow reactors and solvent-free mechanochemical synthesis . Continuous flow systems can significantly reduce reaction times and improve control over reaction parameters, leading to higher yields and purity. One such reported system for a related synthesis achieved an 89% yield with 99% purity. Solvent-free mechanochemical methods, such as ball-milling, eliminate the need for potentially hazardous solvents, a major contributor to the process mass intensity. A mechanochemical synthesis of a similar compound reported a 75% yield at ambient temperatures.

To provide a clearer understanding of the efficiency of these methods, the following data tables present a comparative analysis of the atom economy for hypothetical, yet representative, synthetic pathways to this compound.

Chemical Reactivity and Transformation Studies of 3 2 Amino Propyl Benzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in 3-(2-Amino-propyl)-benzonitrile is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, cycloaddition, and reduction.

Hydrolysis and Related Transformations of the Nitrile

The hydrolysis of the nitrile group typically proceeds in a stepwise manner, first yielding a carboxamide and subsequently a carboxylic acid. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid, leading to the formation of 3-(2-aminopropyl)benzoic acid. Basic hydrolysis, on the other hand, is often carried out using a base like sodium hydroxide (B78521), which initially produces the corresponding carboxylate salt. Subsequent acidification then yields the final carboxylic acid. A patent describes the hydrolysis of a related compound, 3-amino-2-isopropylthiobenzonitrile, to the corresponding benzoic acid by heating with sulfuric acid. google.com Another patent details a process for the hydrolysis of various nitriles, including benzonitrile (B105546), to their corresponding carboxylic acids using barium hydroxide. google.com

The initial product of hydrolysis is the amide, 3-(2-aminopropyl)benzamide. This intermediate can sometimes be isolated under milder reaction conditions.

Cycloaddition Reactions Involving the Nitrile

While direct participation of the nitrile group of this compound in cycloaddition reactions is not extensively documented in readily available literature, nitriles, in general, can participate in such reactions. For instance, [3+2] cycloaddition reactions of nitrile oxides with various dipolarophiles are well-known methods for the synthesis of five-membered heterocyclic rings. However, in these cases, the nitrile-containing molecule is often the dipolarophile rather than the 1,3-dipole. The reactivity of the nitrile group in this compound towards cycloaddition would likely require activation or the use of specific catalytic systems.

Reductions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This is typically carried out using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. A patent for the preparation of N-alkylbis(3-aminopropyl)amines describes the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines over Raney nickel at a relatively low pressure of hydrogen (50 psi) in a methanolic ammonia (B1221849) solvent system to afford the corresponding primary amines in high purity and nearly quantitative yield. google.com This suggests that this compound could be reduced to 3-(2-aminopropyl)benzylamine under similar conditions. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are also effective in reducing nitriles to primary amines. google.comgoogle.com The reaction is typically performed in an anhydrous ether solvent.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can be controlled to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation. google.comgoogle.com The reaction is typically carried out at low temperatures to ensure the selective formation of the aldehyde, in this case, 3-(2-aminopropyl)benzaldehyde.

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) in this compound is nucleophilic and can readily participate in a variety of reactions, including acylations, sulfonylations, alkylations, and arylations.

Acylation and Sulfonylation Reactions

Acylation: The primary amino group can be easily acylated by reacting with acylating agents such as acid chlorides, acid anhydrides, or esters. For instance, reaction with acetic anhydride (B1165640) would yield N-[2-(3-cyanophenyl)propyl]acetamide. A patent describes the N-acylation of amino triols using a fatty acid ester in the presence of a basic catalyst in an alcohol solvent. google.com

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base to produce the corresponding sulfonamide.

Alkylation and Arylation Processes

Alkylation: The nitrogen atom of the primary amino group can be alkylated using alkyl halides. However, the reaction of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the amine or employing protecting groups. A patented process for the N-alkylation of amines involves reacting alcohols with alkylamines in the presence of hydrogen and a copper and magnesium silicate-based catalyst. Another patent describes the benzylation of aminopropylated alkylenediamines.

Formation of Imines and Related Derivatives

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org

The general structure of these products involves the formation of a carbon-nitrogen double bond (C=N) in place of the original carbonyl group and the primary amine. thieme-connect.de The reaction is versatile, allowing for the introduction of a wide array of substituents depending on the carbonyl compound used.

Table 1: Representative Imine Formation Reactions

ReactantCarbonyl CompoundProductTypical Conditions
This compoundBenzaldehyde (B42025)3-(2-(Benzylideneamino)propyl)benzonitrileAcid catalyst (e.g., p-TsOH), Reflux in Toluene with Dean-Stark trap
This compoundAcetone3-(2-(Propan-2-ylideneamino)propyl)benzonitrileNeat or in a suitable solvent, often with a drying agent
This compoundCyclohexanone3-(2-(Cyclohexylideneamino)propyl)benzonitrileAcid catalyst, solvent reflux

These imine derivatives are valuable intermediates in organic synthesis. The C=N bond can be hydrogenated to form secondary amines or targeted by nucleophiles to introduce further complexity into the molecule.

Cyclization Reactions Involving the Amino Group

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, presents opportunities for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. While specific studies on this compound are not prevalent, analogous reactions suggest potential pathways.

For instance, intramolecular reactions can be induced to form nitrogen-containing heterocycles. One potential transformation involves the reaction of the amino group with a suitably introduced electrophilic center on the aromatic ring or an adjacent side chain. An example from related chemistry is the electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines, which proceeds through an initial imine formation followed by an intramolecular cyclization and tautomerization to yield N-aryl isoindolinones. nih.gov This highlights the potential for the nitrile group to participate in cyclization after an initial reaction involving another part of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring

The substitution pattern on the benzonitrile ring of this compound is governed by the directing effects of its two substituents: the aminopropyl group and the nitrile group.

Aminopropyl group (-CH₂CH(NH₂)CH₃): This alkylamine group is an activating substituent and an ortho, para-director for electrophilic aromatic substitution (EAS). This is due to the electron-donating nature of the alkyl group. wikipedia.org

Nitrile group (-CN): The nitrile group is a strongly deactivating substituent and a meta-director for EAS due to its powerful electron-withdrawing inductive and resonance effects. wikipedia.org

The positions ortho to the aminopropyl group are positions 2 and 4, and the para position is position 6. The positions meta to the nitrile group are positions 5 and the one occupied by the aminopropyl group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are ortho and para to the activating group and not sterically hindered.

Direct Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally nucleophilic, but the presence of a strong electron-withdrawing group, such as a nitrile, can make them susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is also present on the ring. wikipedia.orgchemistrysteps.com For SNAr to occur on this compound, a leaving group (like a halide) would need to be present on the ring, typically positioned ortho or para to the deactivating nitrile group to stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pub

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. baranlab.org

In this compound, both the amino group and the nitrile group can potentially act as DMGs.

Amino Group as DMG: Amine groups, particularly tertiary amines, are effective DMGs because the heteroatom can coordinate to the lithium of the organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org The primary amine in this compound would first be deprotonated by the strong base. The resulting lithium amide could then direct a second deprotonation at the C4 position of the ring.

Nitrile Group as DMG: The cyano group is considered a moderate DMG. organic-chemistry.org It can direct lithiation to its ortho positions (C2 and C4).

Competition experiments would be necessary to determine the ultimate site of metalation. However, the coordination to the (deprotonated) amino group is generally a stronger directing effect.

Table 2: Potential Directed Ortho-Metalation Strategies

Directing GroupProposed BasePosition of LithiationPotential ElectrophilesResulting Product
Amino (after deprotonation)2 equiv. n-BuLi or s-BuLiC-4I₂, DMF, CO₂, Me₃SiCl4-Substituted-3-(2-amino-propyl)-benzonitrile
NitrileLDA or LiTMPC-2 or C-4I₂, DMF, CO₂, Me₃SiCl2- or 4-Substituted-3-(2-amino-propyl)-benzonitrile

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The mechanisms for the key transformations of this compound are based on well-established principles of organic chemistry.

Imine Formation: The reaction proceeds via a two-step mechanism. First, the nucleophilic amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. This step is usually fast and reversible. The second step is the rate-determining acid-catalyzed dehydration of the carbinolamine, which eliminates a molecule of water to form the stable C=N double bond of the imine. redalyc.org

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electron system of the aromatic ring on a strong electrophile (E⁺). masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. The regioselectivity is determined by the stability of the intermediate arenium ion, which is greatest when the positive charge can be delocalized by electron-donating groups, hence the ortho, para directing effect of the aminopropyl group.

Directed ortho-Metalation: The mechanism begins with the coordination of the Lewis acidic lithium atom of the organolithium base to the Lewis basic heteroatom of the directing group (e.g., the nitrogen of the deprotonated amino group). baranlab.org This coordination increases the kinetic acidity of the protons at the nearby ortho position, facilitating their abstraction by the base to form a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate then acts as a potent nucleophile, reacting with an added electrophile to yield the ortho-substituted product.

Transition State Analysis

The analysis of transition states in reactions involving this compound is crucial for understanding the reaction mechanisms and predicting the stereochemical outcomes. While specific experimental data on the transition states for this particular molecule are scarce in the literature, theoretical and computational studies on analogous systems provide valuable insights. Density Functional Theory (DFT) calculations are a powerful tool for modeling transition state structures and energies.

For instance, in a nucleophilic substitution reaction where the amino group of this compound attacks an electrophilic carbon, the transition state would involve the partial formation of a new carbon-nitrogen bond and the partial breaking of the bond with the leaving group. The geometry of this transition state, including bond lengths and angles, determines the activation energy of the reaction. For an SN2 reaction, the transition state is typically trigonal bipyramidal.

In the case of reactions involving the nitrile group, such as its hydrolysis, the transition state would involve the nucleophilic attack of a water molecule or a hydroxide ion on the carbon atom of the cyano group. Computational models can elucidate the structure of this tetrahedral intermediate and the subsequent proton transfer steps.

The table below presents hypothetical transition state energy data for a representative reaction of an aminoalkylbenzonitrile, based on computational studies of similar molecules. This data illustrates how the substitution pattern on the benzene (B151609) ring can influence the activation energy.

ReactantReaction TypeCalculated Activation Energy (kcal/mol)
4-AminobenzonitrileNucleophilic Addition15.2
3-AminobenzonitrileNucleophilic Addition16.5
4-(2-Amino-propyl)-benzonitrileNucleophilic Addition14.8
This compoundNucleophilic Addition16.1

Kinetic Studies

Kinetic studies provide quantitative information about the rates of chemical reactions. For this compound, the kinetics of its various reactions would be influenced by factors such as the concentration of reactants, temperature, solvent polarity, and the presence of catalysts.

The rate of nucleophilic substitution reactions involving the amino group would typically follow second-order kinetics, being first order with respect to both the amine and the electrophile. The rate constant (k) for such a reaction would be a measure of the nucleophilicity of the amine. As mentioned earlier, the electron-withdrawing nature of the cyano group is expected to decrease the nucleophilicity of the amine in this compound compared to a simple dialkylamine.

Kinetic studies on the reactions of various amines with electrophiles have been reported in the literature. While specific data for this compound is not available, the following table provides a compilation of second-order rate constants for the reaction of different amines with a model electrophile, illustrating the effect of amine structure on reactivity.

AmineElectrophileSolventTemperature (°C)Rate Constant (k, M-1s-1)
AnilineBenzoyl ChlorideBenzene256.9 x 10-3
N-methylanilineBenzoyl ChlorideBenzene254.1 x 10-2
PiperidineBenzoyl ChlorideBenzene252.2 x 106
Hypothetical this compoundBenzoyl ChlorideBenzene25Estimated to be in the range of 10-1 - 101

This table includes data for analogous reactions to provide a comparative context for the reactivity of the amino group. The value for this compound is a hypothetical estimate.

The rate of reactions involving the nitrile group, such as hydrolysis, is generally slow and often requires acid or base catalysis and elevated temperatures. Kinetic studies of nitrile hydrolysis can provide insights into the stability of the cyano group under different conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete assignment of each proton and carbon atom can be achieved.

The ¹H NMR spectrum of 3-(2-Amino-propyl)-benzonitrile reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzonitrile (B105546) ring typically appear in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific meta-substitution pattern leads to a complex splitting pattern for these protons. The protons of the aminopropyl side chain resonate at higher fields. The methine (CH) proton adjacent to the amino group, the methylene (B1212753) (CH₂) protons, and the terminal methyl (CH₃) protons each exhibit characteristic chemical shifts and multiplicities based on their neighboring protons.

Detailed assignments are typically confirmed by two-dimensional NMR techniques.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum shows signals for the six aromatic carbons, the nitrile carbon, and the three carbons of the propyl side chain. The nitrile carbon (C≡N) is characteristically found in the 115-125 ppm range. The carbon atom to which the nitrile group is attached (C1) and the other substituted carbon (C3) show distinct shifts from the unsubstituted aromatic carbons. The aliphatic carbons of the propyl group appear in the upfield region of the spectrum.

Atom Predicted ¹³C Chemical Shift (ppm)
C (Nitrile)~119
C1 (ipso-CN)~112
C2~133
C3 (ipso-propyl)~145
C4~129
C5~132
C6~130
CH (propyl)~48
CH₂ (propyl)~43
CH₃ (propyl)~22
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

While specific 2D NMR experimental data for this compound is not widely available in published literature, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the aminopropyl side chain (e.g., correlations between the CH₃, CH, and CH₂ protons) and among the protons on the aromatic ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edunanalysis.com This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the aliphatic CH, CH₂, and CH₃ groups. nanalysis.comemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which can help determine the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. A strong, sharp absorption band is expected around 2230-2210 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. ias.ac.in The N-H stretching vibrations of the primary amine group (NH₂) typically appear as one or two bands in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3500 - 3300Primary Amine (NH₂)
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch3000 - 2850Propyl Group
C≡N Stretch2230 - 2210Nitrile
Aromatic C=C Stretch1600 - 1450Aromatic Ring
N-H Bend1650 - 1580Primary Amine (NH₂)

Raman spectroscopy provides complementary information to FTIR. The nitrile (C≡N) stretch, which is strong in the FTIR spectrum, also typically gives a strong and sharp band in the Raman spectrum around 2230 cm⁻¹. ias.ac.in The symmetric "ring breathing" vibration of the benzene (B151609) ring, often weak in the FTIR spectrum, usually shows a strong band in the Raman spectrum around 1000 cm⁻¹. ias.ac.in While specific SERS (Surface-Enhanced Raman Spectroscopy) studies on this molecule are not prominent, such a technique could be used to obtain enhanced signals, particularly if studying the molecule's interaction with metallic surfaces.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₀H₁₂N₂. This precise measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Parameter Value
Molecular FormulaC₁₀H₁₂N₂
Monoisotopic Mass160.1000
Calculated Exact Mass (for [M+H]⁺) 161.1073

This table presents the theoretical values for this compound.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the this compound molecule is expected to undergo characteristic fragmentation, providing structural information. The molecular ion peak (M⁺˙) would be observed at an m/z of 160. The fragmentation is likely to be dominated by cleavages at the aminopropyl side chain, due to the presence of the nitrogen atom and the benzylic position.

Key expected fragmentation pathways include:

Alpha-cleavage: The bond between the first and second carbon of the propyl chain is likely to cleave, leading to the formation of a stable iminium ion. This would result in a significant peak at m/z 44 (CH₃-CH=NH₂⁺).

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propyl side chain would generate a cyanophenyl radical and a propylaminium cation, or more favorably, a tropylium-like ion if rearrangement occurs. A prominent peak at m/z 103, corresponding to the benzonitrile cation, is also plausible. nist.gov

Loss of methyl group: Cleavage of the terminal methyl group from the propyl chain would result in a fragment ion at m/z 145.

A representative table of expected major fragments is provided below.

m/z Proposed Fragment Structure Fragmentation Pathway
160[C₁₀H₁₂N₂]⁺˙Molecular Ion
145[M - CH₃]⁺Loss of a methyl radical
116[C₈H₆N]⁺Loss of ethylamine
103[C₇H₅N]⁺˙Benzonitrile cation radical
44[C₂H₆N]⁺Iminium ion from α-cleavage

This table is predictive and based on general fragmentation rules for similar structures. miamioh.eduwhitman.edu

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible range, provides information about the electronic transitions within the molecule, which are characteristic of its chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzonitrile chromophore. The spectrum of benzonitrile itself shows characteristic absorption bands in the ultraviolet region. aip.orgnist.gov The presence of the aminopropyl group, an auxochrome, attached to the benzene ring is likely to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands due to electronic interactions with the aromatic π-system.

The primary absorptions are due to π → π* transitions within the benzene ring. The spectrum of benzonitrile typically exhibits a strong primary band around 224 nm and a weaker, fine-structured secondary band around 270-280 nm. sphinxsai.com For this compound, these bands would be expected to shift to slightly longer wavelengths.

Compound λmax (nm) (π → π)*Solvent
Benzonitrile~224, ~273Ethanol
This compound (Predicted)~230-240, ~275-285Ethanol

Data for benzonitrile is from literature; data for this compound is predictive. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, the expected interactions can be inferred from its functional groups.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound would be significantly influenced by a network of intermolecular forces.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrile group (-C≡N) is a capable hydrogen bond acceptor. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, linking molecules together. mdpi.comnih.gov

The interplay of these hydrogen bonds and π-π stacking interactions would define the supramolecular architecture of this compound in the solid state.

Conformational Analysis in the Crystalline State

A comprehensive search of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for the specific compound, this compound. Therefore, a detailed analysis of its conformation in the crystalline state, including specific bond lengths, bond angles, and torsion angles derived from experimental X-ray crystallography, cannot be provided at this time.

To offer insight into the potential conformational preferences of the aminopropyl side chain, a key structural feature of this compound, we can look to theoretical studies conducted on closely related molecules. One such informative analog is 3-aminopropionitrile, which shares the same aminopropyl fragment. Computational studies on 3-aminopropionitrile have explored its conformational landscape, providing valuable, albeit theoretical, data on the stability of different conformers.

It is crucial to emphasize that the following data pertains to 3-aminopropionitrile and is presented here for illustrative purposes to hypothesize about the likely conformational behavior of the aminopropyl side chain in this compound. The presence of the benzonitrile group in the target compound will undoubtedly influence its solid-state packing and conformational preferences due to steric and electronic effects not present in 3-aminopropionitrile.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), on 3-aminopropionitrile have identified several possible conformers, primarily defined by the torsion angles around the C-C and C-N bonds of the propyl chain. The relative stability of these conformers is determined by a balance of factors including steric hindrance and intramolecular interactions.

For 3-aminopropionitrile, studies have shown that gauche conformers can be more stable than the trans conformer in the gas phase. This preference is often attributed to stabilizing intramolecular forces. For instance, a study on the conformational stability of 3-aminopropionitrile indicated that a gauche conformer was the most stable.

The key torsion angles that define the conformation of the aminopropyl chain are:

τ1 (N-C-C-C): This angle describes the rotation around the C-C bond adjacent to the amino group.

τ2 (C-C-C-CN): This angle describes the rotation around the C-C bond adjacent to the nitrile group (or in the case of our target compound, the phenyl ring).

The table below presents hypothetical conformational data based on the known preferences of similar fragments. This data is not experimental and serves only as a potential model for the conformation of the aminopropyl side chain.

Parameter Hypothetical Value Comment
Torsion Angle (N-Cα-Cβ-Cγ) ~60° (gauche) or ~180° (trans)The relative orientation of the amino group and the rest of the chain.
Torsion Angle (Cα-Cβ-Cγ-CAr) ~180° (anti-periplanar)The propyl chain is likely to be oriented to minimize steric hindrance with the phenyl ring.
Bond Length (N-Cα) ~1.47 ÅTypical single bond length.
Bond Length (Cα-Cβ) ~1.53 ÅTypical single bond length.
Bond Length (Cβ-Cγ) ~1.52 ÅTypical single bond length.
Bond Angle (N-Cα-Cβ) ~110°Approaching tetrahedral geometry.
Bond Angle (Cα-Cβ-Cγ) ~112°Approaching tetrahedral geometry.

Table 1: Hypothetical Conformational Parameters for the Aminopropyl Side Chain. These values are based on standard bond lengths and angles and theoretical studies of similar molecules and are not experimental data for this compound.

In a crystalline solid, the conformation of this compound would be significantly influenced by intermolecular forces. Hydrogen bonding involving the primary amine group (-NH2) would be a dominant interaction, likely forming a network with the nitrile groups (-C≡N) of adjacent molecules. The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor.

Without experimental crystallographic data, any further discussion on the crystalline state conformation of this compound remains speculative. Future X-ray diffraction studies are necessary to elucidate the precise three-dimensional arrangement of this molecule in the solid state and to confirm the nature of the intermolecular interactions that govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 3 2 Amino Propyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(2-Amino-propyl)-benzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to elucidate its electronic and structural properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the molecule's ground state conformation. The total electronic energy obtained from this calculation is a measure of the molecule's thermodynamic stability.

Illustrative Optimized Geometrical Parameters: An interactive data table representing the kind of data that would be obtained from a geometry optimization calculation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound
Parameter Atoms Involved Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Length C(ar)-C(cyano) 1.445
Bond Length C≡N 1.158
Bond Length C(ar)-C(propyl) 1.512
Bond Length C(propyl)-C(alpha) 1.535
Bond Length C(alpha)-N 1.468
Bond Angle C(ar)-C(cyano)-N 179.5
Bond Angle C(ar)-C(propyl)-C(alpha) 112.8
Bond Angle C(propyl)-C(alpha)-N 110.5

Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results can be used to simulate the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental spectra to validate the computational model.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Illustrative Frontier Orbital Data: An interactive data table showing hypothetical energy values for the frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
Orbital Energy (eV)
HOMO -6.85
LUMO -0.98

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrile nitrogen and the amino group's lone pair, identifying them as potential sites for interaction with electrophiles.

Conformational Landscape and Dynamics

The flexibility of the propyl-amino side chain means that this compound can exist in multiple conformations. A conformational analysis would explore the potential energy surface to identify the different stable conformers and the energy barriers for interconversion between them. This is often achieved by systematically rotating the rotatable bonds and performing energy calculations at each step. Understanding the conformational landscape is essential as different conformers may exhibit different biological activities or physical properties. The results would reveal the preferred spatial arrangement of the side chain relative to the benzonitrile (B105546) ring.

No Publicly Available Research Found for

A comprehensive search for scholarly articles and research data has revealed a significant gap in the scientific literature regarding the computational chemistry and theoretical investigation of the chemical compound this compound. Despite targeted searches for specific theoretical analyses, no publicly accessible studies were identified that would provide the detailed research findings necessary to construct an article based on the requested outline.

The inquiry sought to build a detailed scientific article focusing on several key areas of computational chemistry as they apply to this compound. These areas included:

Computational Chemistry and Theoretical Investigations:

Potential Energy Surface Scans

Molecular Dynamics Simulations

Theoretical Studies of Reaction Mechanisms and Catalysis:

Computational Modeling of Catalytic Adsorption and Transformation

Solvent Effects in Reaction Modeling

Prediction of Optoelectronic Properties:

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Unfortunately, searches for peer-reviewed papers, dissertations, and other scientific publications did not yield any results that specifically address these computational aspects for this compound. This suggests that while the compound may be known or synthesized, it has not been the subject of in-depth theoretical and computational studies that are publicly available.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while adhering strictly to the provided outline and focusing solely on this compound. The creation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be absent in this specific case.

Prediction of Optoelectronic Properties

Theoretical Refractive Index and Dielectric Constant Studies

The refractive index (n) and dielectric constant (ε) are fundamental electronic properties of materials that are crucial for understanding their behavior in the presence of an electric field, with particular importance in optics and electronics. In the realm of computational chemistry, theoretical investigations provide a powerful means to predict these properties for novel molecules like this compound. Such studies offer insights into the molecule's electronic structure and its potential applications in materials science. The theoretical determination of these properties primarily relies on the calculation of molecular polarizability.

Theoretical Framework

The connection between the macroscopic refractive index and the microscopic electronic polarizability (α) of a molecule is established by the Lorentz-Lorentz equation. physchemres.org This relationship is fundamental for the theoretical calculation of the refractive index from quantum chemical computations. The equation is given as:

(n² - 1) / (n² + 2) = (4π/3) * (Nα / V)

where:

n is the refractive index.

α is the mean electronic polarizability.

N is Avogadro's number.

V is the molar volume.

The electronic polarizability, a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, is the key parameter obtained from computational methods.

The dielectric constant (ε) is a measure of a substance's ability to store electrical energy in an electric field. For non-polar molecules at optical frequencies, where the contribution of permanent dipoles to the dielectric constant is negligible, the dielectric constant is related to the refractive index by the Maxwell relation:

ε ≈ n²

This high-frequency dielectric constant (ε∞) is determined by the electronic polarization of the molecule. Computational studies, therefore, focus on calculating the electronic polarizability to derive both the refractive index and the high-frequency dielectric constant. researchgate.net

Computational Approach

The primary method for calculating the electronic polarizability of a molecule like this compound is through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and effective approach. The process involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface.

Polarizability Calculation: With the optimized geometry, a frequency calculation is performed in the presence of a static electric field. This allows for the determination of the electronic polarizability tensor (α), which describes the molecule's response to an electric field along different axes. The mean polarizability (α) is the average of the diagonal components of this tensor (αxx, αyy, αzz).

Refractive Index and Dielectric Constant Determination: Using the calculated mean polarizability and the molecular volume (which can also be derived from the computational model), the refractive index (n) is calculated via the Lorentz-Lorentz equation. Subsequently, the high-frequency dielectric constant (ε∞) is estimated from the refractive index.

Research Findings

While specific computational studies on the refractive index and dielectric constant of this compound are not available in the published literature, we can present illustrative data based on the expected outcomes of such a theoretical investigation using DFT methods. The presence of a polar nitrile group (-CN) and an amino group (-NH2), combined with a non-polar propyl chain, would lead to an anisotropic electronic polarizability.

The following tables represent the kind of data that would be generated in a typical computational study.

Table 1: Illustrative Calculated Electronic Polarizability for this compound

This interactive table shows the hypothetical diagonal components of the polarizability tensor, calculated in atomic units (a.u.).

Polarizability ComponentCalculated Value (a.u.)
αxx135.0
αyy120.5
αzz95.8

Note: These values are illustrative and represent typical outputs from a DFT calculation.

From these components, the mean electronic polarizability (α) is calculated. This value, along with the computed molecular volume, allows for the determination of the key optical properties.

Table 2: Illustrative Theoretical Optical Properties of this compound

This table presents the derived properties based on the illustrative polarizability data.

PropertySymbolIllustrative Calculated ValueUnit
Mean Electronic Polarizabilityα117.1a.u.
Molecular VolumeV165.4ų
Theoretical Refractive Index n 1.58 -
High-Frequency Dielectric Constant ε∞ 2.50 -

Note: These values are for illustrative purposes to demonstrate the results of a computational study.

The theoretical results would indicate that this compound has a moderate refractive index, influenced by the combination of its aromatic ring and polar functional groups. The anisotropy of the polarizability tensor reflects the non-symmetrical nature of the molecule. Such theoretical data is invaluable for screening molecules for specific applications in optical materials and for understanding structure-property relationships without the immediate need for synthesis and experimental characterization. physchemres.org

Applications in Organic Synthesis and Materials Science

3-(2-Amino-propyl)-benzonitrile as a Versatile Synthetic Intermediate

The presence of two distinct reactive sites—the nucleophilic amino group and the electrophilic carbon of the nitrile group—allows for selective and sequential reactions. This dual reactivity is fundamental to its utility as a building block for a diverse array of more complex chemical structures. It can serve as a linchpin in multi-step syntheses, introducing both a substituted aromatic ring and a reactive side chain into the target molecule.

The structure of this compound is well-suited for the construction of various heterocyclic ring systems, which are core components of many pharmaceutically active compounds. The amino group can act as a nucleophile to initiate cyclization reactions, while the nitrile group can either participate directly in the ring formation or be transformed into other functional groups to facilitate subsequent cyclization.

Research on analogous compounds, such as aminobenzonitriles, demonstrates their role in synthesizing fused heterocyclic systems. For instance, 2-aminobenzonitrile is a common starting material for the synthesis of quinazolines and quinazolinones through condensation and cyclization reactions. researchgate.netresearchgate.net The amino group reacts with aldehydes or ketones to form an imine, which then undergoes intramolecular cyclization involving the nitrile group to form the heterocyclic ring. researchgate.net Similarly, this compound could potentially be used to create novel pyrazole or pyrimidine derivatives, which are known for their biological activities. lookchem.comsigmaaldrich.com

Table 1: Potential Heterocyclic Systems Derived from Aminobenzonitrile Scaffolds

Heterocyclic System General Synthetic Approach Key Reactants with Aminobenzonitrile
Quinazolines Condensation followed by intramolecular cyclization Aldehydes, Ketones
Pyrimidines Condensation with β-dicarbonyl compounds or equivalents 1,3-Diketones, β-Ketoesters
Pyrazoles Reaction with hydrazine or substituted hydrazines Hydrazine derivatives

In materials science, functional monomers are essential for creating polymers with specific properties. This compound can be utilized as a monomer or a modifying agent in polymer synthesis. nbinno.com

Polycondensation Reactions: The primary amine group can participate in polycondensation reactions with di-carboxylic acids or their derivatives to form polyamides, or with di-isocyanates to form polyureas. The resulting polymers would incorporate the benzonitrile (B105546) moiety as a pendant group, which could enhance thermal stability and influence the electronic properties of the material.

Polymer Functionalization: The compound can be grafted onto existing polymer backbones to introduce amino and nitrile functionalities. These groups can serve as sites for further chemical modifications, cross-linking, or for chelating metal ions. For example, amino-functionalized polymers are used in various applications, including as epoxy resin hardeners and in the development of materials with specific adhesive properties. beilstein-journals.orgpolysciences.com

The nitrile group within the polymer structure can also be chemically modified. For instance, it can be hydrolyzed to a carboxylic acid group, imparting hydrophilicity and ion-exchange capabilities to the polymer, or it can be reduced to an amino group, increasing the density of reactive sites.

The dual functionality of this compound allows for selective derivatization to produce a wide range of advanced organic molecules. The reactivity of the amino group is distinct from that of the nitrile group, enabling orthogonal chemical strategies.

Reactions at the Amino Group: The primary amine is a potent nucleophile and can undergo acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines. These reactions are fundamental for building more complex molecular architectures.

Reactions at the Nitrile Group: The nitrile group can be transformed into several other important functional groups. nbinno.com

Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields a primary amine, converting the molecule into a diamine derivative, specifically 3-(2-aminopropyl)benzylamine.

Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding 3-(2-aminopropyl)benzoic acid.

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

This versatility makes it a key intermediate in the synthesis of compounds for medicinal chemistry and materials science. lookchem.comnbinno.com

Table 2: Key Derivatization Reactions of this compound

Functional Group Reaction Type Reagents Product Functional Group
Amino Group Acylation Acyl chlorides, Anhydrides Amide
Amino Group Reductive Amination Aldehydes/Ketones, NaBH₃CN Secondary/Tertiary Amine
Nitrile Group Reduction LiAlH₄, H₂/Catalyst Primary Amine

Scaffold for Structural Analogs and Derivatives

Beyond its use as an intermediate, the core structure of this compound serves as a valuable scaffold for creating libraries of related compounds. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) in drug discovery or fine-tune the properties of functional materials.

The synthesis of novel benzonitrile derivatives from this scaffold can be achieved by targeting its reactive sites. nbinno.com The aminopropyl side chain offers multiple points for modification. For example, N-alkylation or N-acylation of the amino group can be used to modulate properties like lipophilicity or receptor binding affinity.

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, although the presence of the activating aminoalkyl group and the deactivating nitrile group makes the regioselectivity of such reactions complex. This allows for the introduction of additional substituents like halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring, leading to a wide array of new chemical entities. The synthesis of various substituted 3-aminobenzonitriles is a known process, often involving the reaction of a substituted 3-aminochlorobenzene with a cyanide-donating reagent. google.com

Studying the derivatization of this molecule provides insights into these electronic and steric effects. For example, comparing the reaction rates of N-acylation of this compound with that of a simple benzylamine can quantify the electronic influence of the meta-cyano group. Similarly, the steric bulk of the propyl group adjacent to the amine can affect its accessibility to sterically hindered reagents. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the chemical behavior of more complex derivatives built upon this scaffold.

Development of Catalytic Ligands Featuring the Amino-Benzonitrile Motif

The integration of specific structural motifs into ligand design is a cornerstone of modern catalyst development. The amino-benzonitrile framework, exemplified by compounds such as this compound, offers a compelling combination of coordinating groups—the amino and nitrile functionalities—that can be leveraged for the creation of novel catalytic ligands. While direct research on ligands derived from this compound is not extensively documented, the principles guiding the use of related amino and benzonitrile structures in catalysis provide a strong basis for understanding their potential.

The amino group is a classic Lewis base, capable of forming strong coordinate bonds with a variety of transition metals. This interaction is fundamental to the construction of many classes of ligands, including those used in asymmetric catalysis. The chirality that can be introduced at or near the amino group, as in the propyl-amino portion of this compound, is a key feature for inducing enantioselectivity in chemical transformations. The development of chiral ligands is a significant area of research, with applications ranging from pharmaceuticals to materials science. For instance, chiral derivatives of aminotribenzotriquinacene have been synthesized as building blocks for complex molecular architectures, highlighting the utility of chiral amines in advanced materials. nih.govfigshare.com

The benzonitrile group, on the other hand, presents a more nuanced role in ligand design. The nitrile functionality can coordinate to a metal center, and its electronic properties can be tuned to influence the catalytic activity of the metal. chemrxiv.org Research has shown that benzonitrile can act as an electron-withdrawing ligand in nickel-catalyzed cross-coupling reactions. chemrxiv.orgacs.org This electronic influence can promote key steps in the catalytic cycle, such as reductive elimination, ultimately leading to improved reaction efficiency and selectivity. chemrxiv.org The dual potential of the nitrile group to act as a coordinating ligand and an electronic modulator makes it a valuable component in the design of sophisticated catalysts.

The combination of both an amino and a benzonitrile moiety within a single molecule offers the potential for the development of bidentate or even polydentate ligands. Such ligands can form stable chelate complexes with metal centers, which often leads to enhanced catalytic performance and stability. The spatial arrangement of the amino and nitrile groups is crucial in determining the geometry of the resulting metal complex and, consequently, its catalytic behavior.

While the direct application of this compound as a catalytic ligand is an area ripe for exploration, the broader class of aminobenzonitrile derivatives has seen use in the synthesis of various heterocyclic compounds and as precursors to more complex molecular structures. cardiff.ac.ukguidechem.com These synthetic routes can be seen as a stepping stone towards the generation of novel ligand architectures.

The following table summarizes representative examples of how amino and benzonitrile motifs are utilized in the development of catalytic systems, illustrating the potential applications for ligands derived from structures like this compound.

Ligand/MotifMetal CatalystApplicationKey Findings
Benzonitrile-containing bidentate ligandNickelC(sp2)–C(sp3) bond formationThe benzonitrile moiety acts as an electron-acceptor, promoting reductive elimination and stabilizing low-valent Nickel. chemrxiv.org
Axially chiral biaryl with CN and OH groupsTransition MetalsAsymmetric catalysisBoth the nitrile and hydroxyl groups can serve as direct ligands for transition metals. nih.gov
BINAP-ligated Ni(0) complex with benzonitrileNickelAmination of aryl halidesBenzonitrile can affect the rate of the catalytic reaction. acs.org
Chiral N-protected β-amino sulfonyl chloridesNot specifiedEnantioselective catalysisModular building block strategy for creating new families of chiral ligands. core.ac.uk

This interactive table highlights the diverse roles that amino and nitrile functionalities can play in the design and application of catalytic ligands. The continued exploration of molecules containing the amino-benzonitrile motif is a promising avenue for the discovery of new and effective catalysts for a wide range of chemical transformations.

Future Research Directions and Emerging Perspectives

Innovations in Sustainable Synthesis of 3-(2-Amino-propyl)-benzonitrile

The development of sustainable and efficient methods for synthesizing this compound is a key area of research. Traditional methods often involve nucleophilic substitution reactions using halobenzonitrile precursors, which can be effective but may require harsh conditions and produce unwanted byproducts. smolecule.com

Green Chemistry Approaches: Researchers are increasingly turning to green chemistry principles to improve the synthesis of this compound. This includes the use of continuous flow reactors, which can significantly reduce reaction times and improve yields. smolecule.com Another promising technique is solvent-free mechanochemical synthesis, where mechanical force is used to drive the reaction, eliminating the need for potentially harmful solvents. smolecule.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative for producing chiral amines like this compound. nih.govwiley.com Enzymes such as ω-transaminases, amine dehydrogenases, and imine reductases are being explored for their ability to produce specific stereoisomers of the compound, which is crucial for pharmaceutical applications. nih.govnih.gov These biocatalytic methods operate under mild conditions and are highly stereoselective, offering significant advantages over traditional chemical methods. nih.govwiley.com

Discovery of Novel Reactivity Profiles and Selective Transformations

Uncovering new ways in which this compound can react and be selectively transformed is a major focus of current research. The presence of both an amino group and a nitrile group on the benzene (B151609) ring provides a rich landscape for chemical modifications.

Electrochemical Reactions: Recent studies have shown that benzonitrile (B105546) and its derivatives can participate in electrochemical C-H amidation reactions. nih.govrsc.org This method allows for the direct formation of C-N bonds under mild conditions, opening up new possibilities for creating complex molecules from simpler starting materials. nih.govrsc.org

Catalytic Transformations: The development of new catalysts is crucial for unlocking the full potential of this compound. For instance, copper-catalyzed reactions have been shown to be effective for certain transformations. nih.gov Research into enantioselective catalysis, using chiral ligands with metals like rhodium and ruthenium, aims to control the stereochemistry of reactions involving the amine group. youtube.com

Integration of Advanced Analytical Techniques with Computational Methodologies

To fully understand the properties and behavior of this compound, researchers are combining advanced analytical techniques with powerful computational methods.

Spectroscopic Analysis: Techniques like Fourier-transform infrared (FTIR) spectroscopy and photoabsorption spectroscopy are used to study the vibrational and electronic properties of benzonitrile and its derivatives. researchgate.net These experimental data, when combined with quantum chemical calculations such as Density Functional Theory (DFT), provide a detailed picture of the molecule's structure and reactivity. researchgate.netresearchgate.net

Computational Modeling: Computational methods are being used to predict the outcomes of reactions and to understand the mechanisms behind them. For example, calculations of potential energy surfaces can help to explain the formation of different products in fragmentation reactions. rsc.org Molecular docking studies, which simulate the interaction between a molecule and a protein, are valuable for predicting the biological activity of derivatives of this compound. nih.govmdpi.comnih.gov

Exploration of this compound in Emerging Material Science Fields

The unique properties of the benzonitrile group make this compound and its derivatives promising candidates for use in advanced materials.

Organic Light-Emitting Diodes (OLEDs): Benzonitrile-based polymers are being investigated for their potential use as host materials in OLEDs. rsc.org These materials can exhibit thermally activated delayed fluorescence (TADF), a property that can lead to highly efficient light emission. rsc.orgrsc.org The simple synthesis and low cost of these polymers make them attractive for future display and lighting technologies. rsc.org

Functional Materials: The ability to modify the structure of this compound allows for the creation of materials with tailored properties. For example, derivatives have been synthesized that exhibit mechanofluorochromism, where the color of their fluorescence changes in response to mechanical stress. rsc.org The triazine moiety, which is structurally related to the benzonitrile group, is also being incorporated into polymers to create materials with enhanced thermal and mechanical stability. acs.org

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry is playing an increasingly important role in the design of new molecules with specific functions. By using computer models, researchers can predict the properties of a molecule before it is even synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. rsc.orgacs.org This information can then be used to design new derivatives of this compound with enhanced activity for a particular target.

In Silico Design: The process of designing new molecules using computer simulations is known as in silico design. mdpi.comnih.govrsc.orgrsc.org This approach allows researchers to screen large libraries of virtual compounds and to identify those with the most promising properties. For example, in silico methods can be used to predict the pharmacokinetic properties of a drug candidate, such as how it is absorbed, distributed, metabolized, and excreted by the body. nih.gov

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